
Methyl 2,4,5-tris(bromomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,5-tris(bromomethyl)benzoate is an organic compound with the molecular formula C10H9Br3O2 It is a derivative of benzoic acid, where three bromomethyl groups are attached to the benzene ring at the 2, 4, and 5 positions, and a methyl ester group is attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4,5-tris(bromomethyl)benzoate typically involves the bromination of methyl benzoate derivatives. One common method is the bromination of methyl 2,4,5-trimethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or carbon tetrachloride, and the product is purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,5-tris(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include methyl-substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2,4,5-tris(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of methyl 2,4,5-tris(bromomethyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The ester group can also participate in reactions, such as hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Methyl 2,4,5-tris(bromomethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(bromomethyl)benzoate: This compound has a single bromomethyl group and is used in similar applications but with different reactivity and properties.
Methyl 2,4,6-tris(bromomethyl)benzoate: This compound has bromomethyl groups at the 2, 4, and 6 positions, leading to different steric and electronic effects.
Methyl 2,3,5-tris(bromomethyl)benzoate: This compound has bromomethyl groups at the 2, 3, and 5 positions, resulting in different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C11H11Br3O2 |
|---|---|
Peso molecular |
414.92 g/mol |
Nombre IUPAC |
methyl 2,4,5-tris(bromomethyl)benzoate |
InChI |
InChI=1S/C11H11Br3O2/c1-16-11(15)10-3-8(5-13)7(4-12)2-9(10)6-14/h2-3H,4-6H2,1H3 |
Clave InChI |
LMRHPUNGHIKYAR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C(=C1)CBr)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


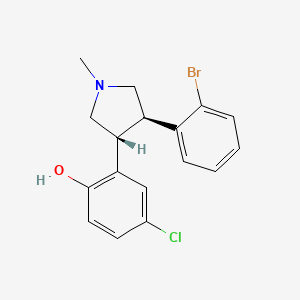
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
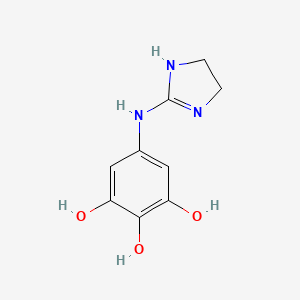


![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
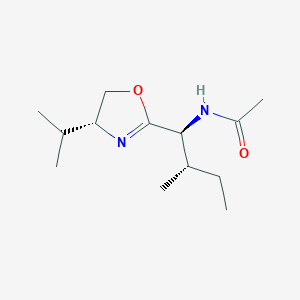
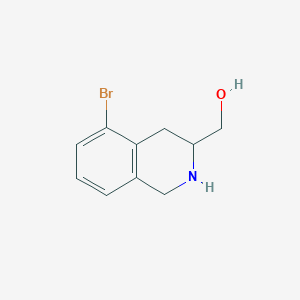
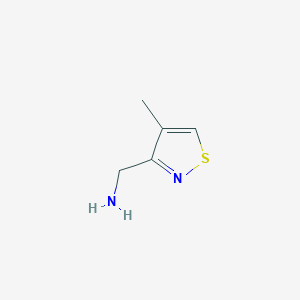

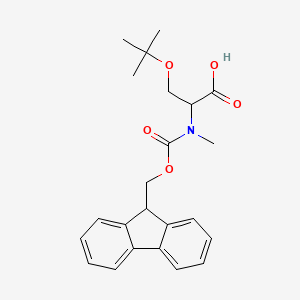
![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)
